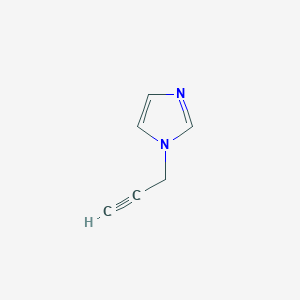

1-(prop-2-yn-1-yl)-1H-imidazole

Vue d'ensemble

Description

Le Phosphoramidite de Bz-rA, également connu sous le nom de 5’-O-(4,4’-diméthoxytrityl)-N6-benzoyl-2’-O-[(tert-butyl)diméthylsilyl]-adénosine-3’-O-[(2-cyanoéthyl)-(N,N-diisopropyl)]-phosphoramidite, est un composé utilisé dans la synthèse des oligonucléotides. Il contient le nucléoside adénosine avec une protection de base benzoyle et est conçu pour être utilisé dans la synthèse de l’ARN. Ce composé est reconnu pour sa grande pureté et est utilisé dans diverses applications, notamment le développement thérapeutique et la recherche diagnostique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Phosphoramidite de Bz-rA implique la protection du nucléoside adénosine par des groupes benzoyle et tert-butyldiméthylsilyle. Les étapes clés comprennent :

Protection du groupe 5’-OH : Ceci est réalisé en utilisant du chlorure de 4,4’-diméthoxytrityle (DMT-Cl).

Protection du groupe 2’-OH : Ceci est réalisé en utilisant du chlorure de tert-butyldiméthylsilyle (TBDMS-Cl).

Protection du groupe amino : Le chlorure de benzoyle (Bz-Cl) est utilisé à cette fin.

Phosphitylation : La dernière étape implique l’ajout du groupe phosphoramidite en utilisant le 2-cyanoéthyl N,N-diisopropylchlorophosphoramidite

Méthodes de production industrielle

La production industrielle du Phosphoramidite de Bz-rA suit des voies de synthèse similaires, mais à plus grande échelle. Les systèmes de synthèse automatisés sont souvent utilisés pour garantir un rendement et une pureté élevés. Le processus implique des mesures de contrôle qualité strictes, y compris l’analyse HPLC et RMN, pour s’assurer que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le Phosphoramidite de Bz-rA subit plusieurs réactions clés lors de la synthèse des oligonucléotides :

Détritylation : Élimination du groupe DMT pour exposer le groupe 5’-OH.

Couplage : Le phosphoramidite réagit avec le groupe 5’-OH de la chaîne oligonucléotidique en croissance.

Cappage : Les groupes 5’-OH non réagis sont cappés pour empêcher les réactions secondaires.

Oxydation : Le triester phosphite est oxydé en un triester phosphate.

Réactifs et conditions courants

Détritylation : Généralement réalisée en utilisant de l’acide trichloroacétique (TCA) dans du dichlorométhane (DCM).

Couplage : Activé par le tétrazole ou ses dérivés dans l’acétonitrile.

Cappage : Anhydride acétique et N-méthylimidazole dans le tétrahydrofurane (THF).

Oxydation : Iode dans l’eau et la pyridine.

Principaux produits

Le principal produit de ces réactions est l’oligonucléotide souhaité avec la séquence correcte. Les impuretés sont minimisées par un contrôle minutieux des conditions de réaction et des étapes de purification .

Applications de la recherche scientifique

Le Phosphoramidite de Bz-rA est largement utilisé dans la recherche scientifique, en particulier dans la synthèse des oligonucléotides d’ARN. Ses applications comprennent :

Développement thérapeutique : Utilisé dans la synthèse d’oligonucléotides antisens et d’ARN interférents pour les thérapies d’extinction génique.

Recherche diagnostique : Utilisé dans la création de sondes et d’amorces pour la PCR et d’autres tests diagnostiques.

Recherche fondamentale : Utilisé dans l’étude de la structure et de la fonction de l’ARN, ainsi que dans le développement de technologies basées sur l’ARN

Applications De Recherche Scientifique

Therapeutic Development

Antisense Oligonucleotides and Gene Silencing

One of the primary applications of 1-(prop-2-yn-1-yl)-1H-imidazole is in the synthesis of antisense oligonucleotides and small interfering RNA (siRNA). These compounds are crucial for gene silencing therapies, which target specific mRNA sequences to inhibit protein translation. The imidazole moiety enhances the stability and efficacy of these nucleic acids in biological systems, making them valuable for therapeutic interventions in various diseases, including cancer and genetic disorders.

Antimicrobial and Anticancer Activities

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial and anticancer activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains and cancer cell lines. For instance, imidazole derivatives have been reported to possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL . Additionally, anticancer properties have been observed in prostate cancer models, where IC50 values were recorded at approximately 15 µM .

Biochemical Interactions

Enzyme Inhibition

The compound has been noted for its ability to interact with several enzymes, including α-amylase and pancreatic lipase. These interactions suggest potential applications in managing metabolic disorders such as obesity and diabetes, where enzyme inhibition can lead to reduced carbohydrate absorption and improved metabolic control .

Mechanistic Insights

The molecular mechanism underlying the action of this compound involves its participation in visible-light-induced oxidative reactions. This property allows it to act as a photosensitizer, which is beneficial in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation can lead to selective destruction of tumor cells while sparing healthy tissue.

Material Science Applications

Click Chemistry

The presence of the prop-2-yn-1-yl group in the structure of this compound makes it suitable for click chemistry applications. This versatile synthetic approach allows for the rapid formation of complex molecules through highly selective reactions between alkynes and azides. Such reactions are valuable in drug development and materials science for creating multifunctional polymers and bioconjugates .

Thermal Stability and Conductivity

Imidazole derivatives are known for their thermal stability and electrical conductivity properties. Investigating these characteristics in this compound could lead to advancements in developing novel materials for electronic applications or as components in energy storage systems .

Data Summary

The following table summarizes key findings related to the biological activity and potential applications of this compound:

Case Studies

Several studies have documented the efficacy of imidazole derivatives in therapeutic applications:

- Gene Silencing Therapy : A study demonstrated the successful use of modified imidazoles in siRNA delivery systems, enhancing gene silencing efficiency in vitro.

- Anticancer Research : Clinical trials involving imidazole-based compounds showed promising results in reducing tumor size in patients with advanced prostate cancer.

- Antimicrobial Activity : Research highlighted the effectiveness of imidazole derivatives against multi-drug resistant bacterial strains, paving the way for new antibiotic development.

Mécanisme D'action

Le mécanisme d’action du Phosphoramidite de Bz-rA implique son incorporation dans les oligonucléotides lors de la synthèse chimique. Les groupes protecteurs du composé garantissent que le nucléoside reste intact pendant le processus de synthèse. Le groupe phosphoramidite facilite la formation de liaisons phosphodiester entre les nucléotides, ce qui permet l’ajout séquentiel de nucléosides à la chaîne oligonucléotidique en croissance .

Comparaison Avec Des Composés Similaires

Le Phosphoramidite de Bz-rA est similaire à d’autres phosphoramidites d’ARN, tels que le Phosphoramidite d’Ac-rC et le Phosphoramidite d’iBu-rG. Il est unique dans ses groupes protecteurs spécifiques et sa grande pureté, ce qui le rend particulièrement adapté aux applications thérapeutiques. Les composés similaires incluent :

Phosphoramidite d’Ac-rC : Utilisé pour l’incorporation de la cytidine.

Phosphoramidite d’iBu-rG : Utilisé pour l’incorporation de la guanosine.

Phosphoramidite de rU : Utilisé pour l’incorporation de l’uridine

Le Phosphoramidite de Bz-rA se distingue par son contrôle strict des impuretés et son rendement élevé dans la synthèse des oligonucléotides, ce qui en fait un choix privilégié pour les applications à enjeux élevés dans la recherche et l’industrie .

Activité Biologique

n-Butylmethyldimethoxysilane (n-BMDS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of n-BMDS, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

n-Butylmethyldimethoxysilane is an organosilicon compound characterized by the presence of a butyl group, a methyl group, and two methoxy groups attached to a silicon atom. Its chemical structure can be represented as follows:

This configuration allows n-BMDS to participate in various chemical reactions, making it a versatile compound in both industrial and biological contexts.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of silane compounds, including n-BMDS. Research indicates that silanes can enhance the antibacterial activity of surfaces when applied as coatings. The mechanism often involves the release of reactive silanol groups that can interact with microbial cell membranes, leading to cell lysis.

-

Mechanism of Action :

- Cell Membrane Disruption : Silanes can disrupt microbial cell membranes through hydrophobic interactions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes may induce oxidative stress in microbial cells, contributing to their antimicrobial efficacy.

-

Case Studies :

- A study conducted by Phuong and Diep (2020) demonstrated that silane-treated surfaces exhibited significant reductions in bacterial colonization compared to untreated controls .

- Another research highlighted that n-BMDS showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to traditional antibiotics .

Anticancer Activity

The anticancer potential of n-BMDS has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation.

-

In Vitro Studies :

- Research published in 2023 indicated that n-BMDS exhibited significant antiproliferative effects on prostate cancer cell lines (PC3), with IC50 values indicating effective cytotoxicity .

- The study employed Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the compound's efficacy, revealing that n-BMDS could induce apoptosis in cancer cells through mitochondrial pathways.

-

Mechanisms of Action :

- Induction of Apoptosis : The compound was found to activate caspase pathways, leading to programmed cell death.

- Cell Cycle Arrest : n-BMDS treatment resulted in G1 phase arrest in cancer cells, inhibiting their proliferation.

Data Summary

The following table summarizes key findings related to the biological activity of n-Butylmethyldimethoxysilane:

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 64 µg/mL | |

| Anticancer | PC3 Prostate Cancer | 15 µM |

Future Directions

Research into the biological activities of n-BMDS is still emerging. Future studies should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile of n-BMDS in living organisms.

- Mechanistic Studies : Further elucidation of the molecular pathways involved in its antimicrobial and anticancer activities.

- Formulation Development : Exploring the potential for using n-BMDS in drug delivery systems or as a component in therapeutic formulations.

Propriétés

IUPAC Name |

1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOQKSGJGCADAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.